molecular formula C9H5Cl3O B14223267 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal CAS No. 505084-73-1

3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal

Cat. No.: B14223267
CAS No.: 505084-73-1
M. Wt: 235.5 g/mol
InChI Key: PLNBVRSYKZWDBL-UHFFFAOYSA-N
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Description

3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal is an organic compound characterized by the presence of a chloro group and a dichlorophenyl group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal can be achieved through the Vilsmeier-Haack reaction. This reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a chloroiminium salt intermediate, which subsequently undergoes hydrolysis to yield the desired β-chloroenaldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a viable route for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal involves its reactivity with nucleophiles and electrophiles. The chloro group and the aldehyde group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal is unique due to the presence of both chloro and dichlorophenyl groups, which influence its reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

505084-73-1

Molecular Formula

C9H5Cl3O

Molecular Weight

235.5 g/mol

IUPAC Name

3-chloro-3-(2,4-dichlorophenyl)prop-2-enal

InChI

InChI=1S/C9H5Cl3O/c10-6-1-2-7(9(12)5-6)8(11)3-4-13/h1-5H

InChI Key

PLNBVRSYKZWDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=CC=O)Cl

Origin of Product

United States

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